3-(3-Nitrophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine
Description
3-(3-Nitrophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine is a heterocyclic compound featuring a benzotriazine core fused with a partially hydrogenated six-membered ring and a meta-substituted nitrophenyl group. The benzotriazine scaffold is notable for its electron-deficient aromatic system, which facilitates diverse chemical reactivity and interactions with biological targets.
Properties
CAS No. |
84831-90-3 |
|---|---|
Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine |
InChI |
InChI=1S/C13H12N4O2/c18-17(19)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)15-16-13/h3-5,8H,1-2,6-7H2 |
InChI Key |
JTCRGZXURWGENX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(N=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine typically involves the reaction of 3-nitrobenzylamine with a suitable precursor that forms the benzotriazine ring. One common method includes the cyclization of 3-nitrobenzylamine with hydrazine derivatives under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 80-100°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Major Products Formed
Reduction: 3-(3-Aminophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine.
Substitution: Various substituted benzotriazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 256.266 g/mol. Its structure features a tetrahydro-benzotriazine core with a nitrophenyl substituent, contributing to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzotriazine compounds exhibit notable antimicrobial properties. The presence of the nitrophenyl group enhances their efficacy against various pathogens. A study highlighted that compounds with similar structures demonstrated significant antibacterial and antifungal activities .
Anticancer Properties
Compounds containing the benzotriazine moiety have been investigated for their potential anticancer effects. Research suggests that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
Neuropharmacological Effects
Benzotriazines have also been studied for their neuropharmacological effects. They may possess anxiolytic and antidepressant properties, making them candidates for further development in treating mood disorders .
A comprehensive analysis of the biological activities associated with this compound reveals its potential as a versatile therapeutic agent. The following table summarizes key findings from various studies:
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Variations in synthesis can lead to derivatives with enhanced or modified biological activities. For instance, substituents on the benzotriazine ring can significantly influence its pharmacological profile.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of several benzotriazine derivatives against clinical isolates of bacteria and fungi. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Line Testing : In vitro studies using human cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis at specific concentrations .
- Neuropharmacological Assessment : Behavioral assays in animal models indicated that certain derivatives could reduce anxiety-like behaviors and improve depressive symptoms when administered at optimal doses .
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitrophenyl group can participate in electron transfer reactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Nitrophenyl Positional Isomers
- 3-(4-Nitrophenyl) Derivatives: Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-...tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () demonstrate that the para-nitro position can alter electronic distribution and steric interactions compared to the meta-substituted analog. The para-substitution may enhance planarity, improving π-π stacking in biological systems, but reduce solubility due to increased symmetry .
- 3-(2-Nitrophenyl) Derivatives : These isomers are less common in the literature but may exhibit distinct reactivity due to steric hindrance near the heterocyclic core.
Substituent Replacement
- Trifluoromethyl (CF₃) Groups : In 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (), the CF₃ group enhances lipophilicity and metabolic stability compared to nitro groups. This substitution is associated with improved bioavailability in drug candidates like sitagliptin impurities .
Table 1: Substituent Effects on Key Properties
*Estimated values based on analogous structures.
Heterocyclic Core Modifications
Triazolo[4,3-a]pyrazines
Compounds like 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine () replace the benzotriazine core with a triazolopyrazine system.
Biological Activity
3-(3-Nitrophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. Its structure features a nitrophenyl group and a tetrahydro-benzotriazine core, which may contribute to various pharmacological properties. This article reviews the biological activity of this compound based on available literature, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical formula of this compound is C13H12N4O2. The presence of the nitrophenyl moiety is significant in influencing the compound's reactivity and biological interactions.
Antinociceptive Effects
Research has indicated that derivatives of benzotriazines exhibit antinociceptive properties. For instance, studies have demonstrated that compounds with similar structures can act as μ-opioid receptor agonists, which are crucial for pain relief. The structure-activity relationship studies suggest that modifications to the benzotriazine scaffold can enhance potency and selectivity for opioid receptors .
GABA Receptor Modulation
Another area of interest is the modulation of GABA_A receptors. Compounds related to benzotriazines have shown potential in enhancing GABAergic activity, which could lead to anxiolytic and anticonvulsant effects. The allosteric modulation of these receptors by related compounds has been documented in various studies .
Antimicrobial Activity
Some studies have explored the antimicrobial properties of nitrophenyl-substituted heterocycles. The presence of the nitro group has been associated with increased antibacterial activity against certain pathogens. While specific data on this compound is limited, similar compounds suggest a potential for antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be significantly influenced by structural modifications. Key factors include:
- Substitution Patterns : The position and nature of substituents on the benzotriazine ring can alter receptor binding affinity and selectivity.
- Hydrophobicity : Increasing hydrophobic character often enhances membrane permeability and bioavailability.
- Nitro Group Influence : The nitro group may play a role in electron-withdrawing effects that can enhance interactions with biological targets.
Case Studies
- Antinociceptive Study : A study evaluating various benzotriazine derivatives found that specific modifications led to significant pain-relieving effects in animal models. The findings suggested that compounds with a similar structure could be developed as new analgesics .
- GABA Modulation : Research on related compounds indicated that certain derivatives acted as positive allosteric modulators of GABA_A receptors. This suggests potential therapeutic applications in treating anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
